molecular formula C9H6BrFN2O2 B1524961 methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate CAS No. 1000341-53-6

methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate

Cat. No. B1524961
CAS RN: 1000341-53-6
M. Wt: 273.06 g/mol
InChI Key: HZTYDUMMKKHYGM-UHFFFAOYSA-N
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Description

“Methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate” is a chemical compound with the CAS Number: 1000341-53-6 . It has a molecular weight of 273.06 and its IUPAC name is methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6BrFN2O2/c1-15-9(14)8-7-5(11)2-4(10)3-6(7)12-13-8/h2-3H,1H3,(H,12,13) and the InChI key is HZTYDUMMKKHYGM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate” is a solid compound . It is stored at temperatures between 2-8°C in a sealed, dry environment .

Scientific Research Applications

Cancer Research

Indazole derivatives, including compounds like “methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate”, are often explored for their potential in cancer treatment. They have been assessed for their ability to inhibit the growth of various neoplastic cell lines, such as liver, breast, and leukemia cancer cells . The specific compound could potentially be used in similar research to develop new anticancer agents.

Drug Synthesis

Compounds with an indazole base are key intermediates in the synthesis of various drugs. For example, they can be used in the preparation of kinase inhibitors like Abemaciclib, which is used for treating certain types of breast cancer . “Methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate” may serve as a precursor or intermediate in the synthesis of similar therapeutic agents.

Mechanistic Studies

The synthesis process of indazoles can reveal important mechanistic insights that are valuable for chemical research. Studies on 1H-indazole synthesis have proposed new mechanisms suitable for cyclization reactions, which could be applicable to compounds like “methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate” and predict new reactions .

Pharmacological Research

Indazoles are known to possess a range of biological activities, which makes them interesting targets for pharmacological studies. They have been found to exhibit antiproliferative activity and could influence cell cycle phases in medical research . The compound might be investigated for its pharmacological properties.

Mechanism of Action

While the specific mechanism of action for “methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate” is not available, indazole derivatives have been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities . They have shown inhibitory activity on the viability of certain human cancer cell lines .

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302-H312-H315-H319-H332-H335 . Precautionary measures include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2O2/c1-15-9(14)8-7-5(11)2-4(10)3-6(7)12-13-8/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTYDUMMKKHYGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694552
Record name Methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate

CAS RN

1000341-53-6
Record name Methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000341-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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